3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-23(24-13-18-6-3-5-16-4-1-2-7-20(16)18)25-11-10-19(14-25)17-8-9-21-22(12-17)28-15-27-21/h1-9,12,19H,10-11,13-15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTDQJLUBKPTMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=CC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrrolidine ring and the naphthalene group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with hydroxyl or carbonyl groups, while reduction reactions may produce more saturated derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Core Structure Variability: While the target compound uses a pyrrolidine carboxamide backbone, analogs like D-1 employ a pyrrole carboxamide scaffold, and B9 features a dihydropyridine ring.
Aromatic Substituents : The benzo[d][1,3]dioxole group is conserved in all listed compounds, suggesting its role in π-π stacking or hydrophobic interactions. The naphthalen-1-ylmethyl group in the target compound and 3h may enhance lipophilicity and membrane permeability compared to fluorophenyl or pyridyl substituents .
Pharmacological Relevance: The TRK inhibitor demonstrates that pyrrolidine carboxamides with fluorinated aryl groups and heterocyclic extensions (e.g., pyrazolo-pyrimidine) are viable in kinase-targeted therapies.
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
Research indicates that this compound may exert its biological effects through various mechanisms:
- Anticonvulsant Activity : Preliminary studies have shown that derivatives of the benzo[d][1,3]dioxole core exhibit promising anticonvulsant properties. For instance, related compounds demonstrated significant protection against seizures in animal models, suggesting a possible mechanism involving sodium channel modulation .
- Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, which could be mediated by antioxidant properties or modulation of neurotransmitter systems.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
| Activity | Model Used | Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (TD50/ED50) |
|---|---|---|---|---|---|
| Anticonvulsant | MES Model | 6d | 4.3 | 160.9 | 37.4 |
| Anticonvulsant | scPTZ Model | 6f | - | - | - |
| Sodium Channel Inhibition | In Vitro | 6d | - | - | - |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to This compound :
- Anticonvulsant Screening : A study evaluated various derivatives for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. The most active compound demonstrated a high protective index, indicating a favorable safety profile compared to existing anticonvulsants .
- Sodium Channel Modulation : The compound's ability to inhibit sodium channels was assessed through in vitro experiments, revealing significant inhibition comparable to established anticonvulsants like phenytoin .
Q & A
What are the primary challenges in synthesizing 3-(benzo[d][1,3]dioxol-5-yl)-N-(naphthalen-1-ylmethyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized to improve yield?
Basic Research Focus:
The synthesis of this compound involves coupling a benzo[d][1,3]dioxole derivative with a naphthalene-substituted pyrrolidine carboxamide. Common challenges include:
- Steric hindrance from the naphthalene moiety, which may reduce coupling efficiency.
- Oxidative instability of the benzo[d][1,3]dioxole group under acidic/basic conditions.
Methodological Solutions:
- Use dry solvents (e.g., tetrahydrofuran) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
- Employ coupling agents like HATU or EDCI to enhance amide bond formation .
- Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and pH to stabilize reactive groups .
How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Advanced Research Focus:
Discrepancies in activity data (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Differential membrane permeability due to the compound’s lipophilicity (logP ~3.5–4.0, estimated).
- Metabolic instability of the pyrrolidine ring in certain biological matrices.
Analytical Strategies:
- Conduct parallel assays using purified enzymes, cell lines, and ex vivo tissue models to isolate variables .
- Perform metabolite profiling via LC-MS to identify degradation products that may interfere with activity .
- Use molecular dynamics simulations to assess binding site accessibility in different conformational states .
What advanced analytical techniques are recommended for characterizing the stereochemistry and conformation of this compound?
Basic Research Focus:
Standard characterization includes ¹H/¹³C NMR for functional group verification and HRMS for molecular weight confirmation.
Advanced Methodologies:
- X-ray crystallography : Resolve absolute configuration and intramolecular interactions (e.g., hydrogen bonding between the carboxamide and dioxole oxygen) .
- NOESY/ROESY NMR : Analyze spatial proximity of the naphthalene and benzo[d][1,3]dioxole groups to confirm 3D conformation .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO) to correlate structure with reactivity .
How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
Advanced Research Focus:
Key structural modifications include:
- Pyrrolidine ring substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate carboxamide reactivity .
- Naphthalene ring functionalization : Replace methyl groups with halogens to enhance hydrophobic interactions .
Experimental Design:
- Use parallel synthesis to generate a library of analogs with systematic variations.
- Apply machine learning models trained on existing bioactivity data to predict high-priority candidates .
- Validate selectivity via kinase profiling panels or GPCR screening arrays .
What strategies mitigate solubility limitations in in vivo studies?
Basic Research Focus:
The compound’s low aqueous solubility (<10 µg/mL) poses challenges for pharmacokinetic studies.
Methodological Solutions:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve bioavailability .
- Co-solvent systems : Employ cyclodextrins or DMSO-water mixtures for in vitro assays .
How can researchers validate the compound’s mechanism of action when conflicting pathway data exist?
Advanced Research Focus:
Conflicting data may arise from off-target effects or assay-specific artifacts.
Validation Workflow:
CRISPR/Cas9 knockout models : Silence putative targets (e.g., kinases) to confirm pathway relevance .
Thermal shift assays (TSA) : Measure target protein stabilization upon compound binding .
Transcriptomic profiling : Compare gene expression signatures with known pathway modulators .
What are critical considerations for scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Focus:
Key issues include racemization during amide bond formation and purification.
Process Optimization:
- Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis steps .
- Implement continuous flow chemistry to control reaction kinetics and minimize side products .
- Apply chiral HPLC with polysaccharide-based columns for high-resolution enantiomer separation .
How do structural analogs with varied substituents inform SAR for this compound?
Basic Research Focus:
Analog studies highlight:
- Benzo[d][1,3]dioxole replacement : Substitution with pyridine reduces CNS penetration but improves metabolic stability .
- Naphthalene vs. benzyl groups : Naphthalene enhances aromatic stacking in hydrophobic binding pockets .
Data Analysis Framework:
- Generate 3D-QSAR models using CoMFA/CoMSIA to map electrostatic and steric contributions .
- Cross-reference crystallographic data with docking simulations to prioritize substituent modifications .
What are the best practices for ensuring compound stability during long-term storage?
Basic Research Focus:
Degradation pathways include oxidation of the pyrrolidine ring and hydrolysis of the carboxamide.
Stabilization Methods:
- Store under argon at -80°C in amber vials to prevent light/oxygen exposure .
- Lyophilize with cryoprotectants (e.g., trehalose) for aqueous-sensitive formulations .
How can researchers address discrepancies between computational binding predictions and experimental affinity measurements?
Advanced Research Focus:
Discrepancies may stem from solvent effects, protein flexibility, or force field inaccuracies.
Resolution Strategies:
- Perform explicit solvent molecular dynamics (MD) simulations to account for solvation .
- Use ensemble docking to incorporate protein conformational diversity .
- Validate with surface plasmon resonance (SPR) for real-time binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
